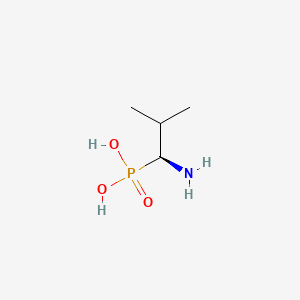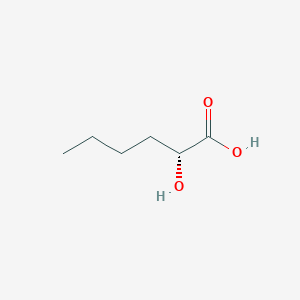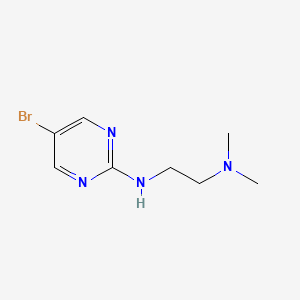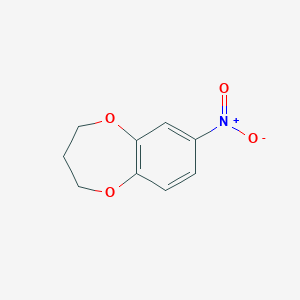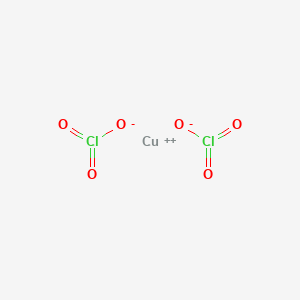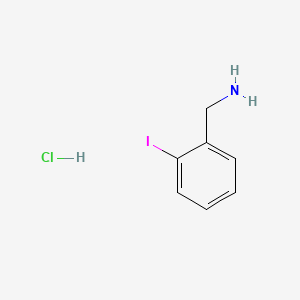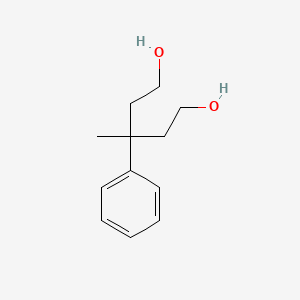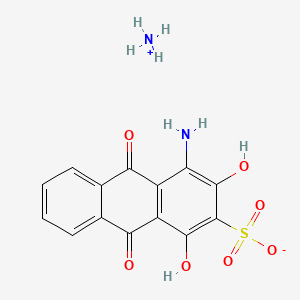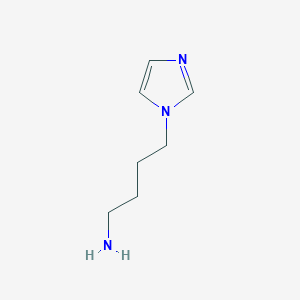
1H-イミダゾール-1-ブタンアミン
概要
説明
1H-Imidazole-1-butanamine is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
科学的研究の応用
1H-Imidazole-1-butanamine has a wide range of applications in scientific research:
作用機序
Target of Action
1H-Imidazole-1-butanamine, a derivative of imidazole, interacts with various biological targets. The imidazole ring can mimic or interact with histidine, potentially affecting enzyme activity or protein interactions. It has been found to interact with several proteins, including Monomeric sarcosine oxidase, Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, Myoglobin, Nitric oxide synthase, inducible, Adenylate kinase 2, mitochondrial, Serine/threonine-protein kinase pim-1, Isopentenyl-diphosphate Delta-isomerase, Alpha,alpha-trehalose-phosphate synthase [UDP-forming], Leukotriene A-4 hydrolase, Gephyrin, Acyl carrier protein, Sensor protein FixL, Cytochrome c, Circadian clock protein KaiB, Histidinol dehydrogenase, Acyl-CoA thioesterase I .
Biochemical Pathways
The imidazole group is a key component of several biochemical pathways. It plays a central role in the biosynthesis of histidine and purines . The imidazole moiety is synthesized in both routes but used only in purine biosynthesis . The imidazole present in histidine is a catalytic moiety, its chemical arrangement allows it to act as an acid or a base .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1H-Imidazole-1-butanamine. For instance, the pH of the environment can affect the protonation state of the imidazole ring, potentially influencing its interaction with targets. Additionally, the solvent used can impact the solubility and therefore the bioavailability of the compound .
生化学分析
Biochemical Properties
1H-Imidazole-1-butanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1H-Imidazole-1-butanamine has been shown to interact with histidine-containing enzymes, where it can act as a competitive inhibitor or activator depending on the context. The imidazole ring in 1H-Imidazole-1-butanamine can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby modulating their catalytic activity. Additionally, 1H-Imidazole-1-butanamine can interact with metal ions, such as zinc and copper, which are essential cofactors for many enzymatic reactions .
Cellular Effects
1H-Imidazole-1-butanamine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 1H-Imidazole-1-butanamine can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation. Furthermore, 1H-Imidazole-1-butanamine can modulate the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism. These effects are mediated through its interactions with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of 1H-Imidazole-1-butanamine involves several key interactions at the molecular level. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. For instance, 1H-Imidazole-1-butanamine can bind to the active site of enzymes, leading to either inhibition or activation of their catalytic activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions between the imidazole ring and amino acid residues in the enzyme’s active site. Additionally, 1H-Imidazole-1-butanamine can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Imidazole-1-butanamine can change over time due to its stability and degradation. Studies have shown that 1H-Imidazole-1-butanamine is relatively stable under physiological conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of byproducts that may have different biological activities. Long-term exposure to 1H-Imidazole-1-butanamine in in vitro and in vivo studies has revealed potential changes in cellular function, such as alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 1H-Imidazole-1-butanamine vary with different dosages in animal models. At low doses, 1H-Imidazole-1-butanamine has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects are important considerations for the therapeutic use of 1H-Imidazole-1-butanamine, as they determine the safe and effective dosage range for potential treatments .
Metabolic Pathways
1H-Imidazole-1-butanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may have different biological activities. Additionally, 1H-Imidazole-1-butanamine can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes, such as glycolysis and the citric acid cycle. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1H-Imidazole-1-butanamine within cells and tissues are mediated by specific transporters and binding proteins. For example, 1H-Imidazole-1-butanamine can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells. Once inside the cell, 1H-Imidazole-1-butanamine can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for determining the bioavailability and efficacy of 1H-Imidazole-1-butanamine in different tissues .
Subcellular Localization
The subcellular localization of 1H-Imidazole-1-butanamine is influenced by targeting signals and post-translational modifications. It can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects. For instance, 1H-Imidazole-1-butanamine can be targeted to the nucleus by nuclear localization signals, allowing it to interact with transcription factors and modulate gene expression. Additionally, post-translational modifications, such as phosphorylation, can influence the activity and function of 1H-Imidazole-1-butanamine in different subcellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-butanamine typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method includes the reaction of an aldehyde with an amine in the presence of a catalyst, such as erbium triflate, to form the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of 1H-Imidazole-1-butanamine often employs multi-component reactions that enable the synthesis of highly substituted imidazole derivatives. These methods are efficient and can be conducted on a gram scale, making them suitable for large-scale production .
化学反応の分析
Types of Reactions: 1H-Imidazole-1-butanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of different substituted imidazoles.
Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed: The major products formed from these reactions are various substituted imidazoles, which can have different functional groups attached to the imidazole ring .
類似化合物との比較
1,2,3-Triazole: Another heterocyclic compound with similar biological activities.
1,3-Thiazole: Known for its applications in medicinal chemistry and pharmacology.
Uniqueness: 1H-Imidazole-1-butanamine is unique due to its specific structure and the presence of the butanamine group, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
4-imidazol-1-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c8-3-1-2-5-10-6-4-9-7-10/h4,6-7H,1-3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZPYJSJSQIEOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402615 | |
| Record name | 1H-Imidazole-1-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67319-76-0 | |
| Record name | 1H-Imidazole-1-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-imidazol-1-yl)butan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


